1-(5-氟戊基)-1H-吲哚-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

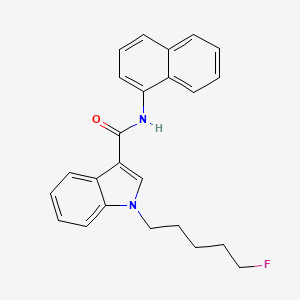

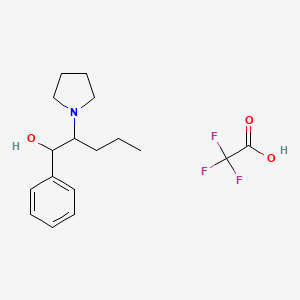

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic cannabinoid . It is also known as 5F-INPB-22 and is classified under the group of synthetic cannabinoids . It is a potent but nonselective full agonist for the cannabinoid receptor .

Synthesis Analysis

The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid and its analogs has been a subject of study in forensic toxicology . The compound has been analyzed using various methods such as gas chromatography–mass spectrometry (GC–MS), supercritical fluid chromatography–quadrupole time-of-flight-mass spectrometry (SFC–QTOF-MS), and spectroscopic methods .Molecular Structure Analysis

The molecular structure of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has been studied using various analytical techniques . The protonated molecular ion at m/z 377.2 was selected as the precursor ion for the regioisomeric and structural isomeric differentiation .Chemical Reactions Analysis

The chemical reactions of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid have been studied using gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid have been analyzed using various techniques . The compound has a molecular weight of 377.46 g/mol .科学研究应用

Synthetic Cannabinoids

This compound is often used in the synthesis of synthetic cannabinoids . For example, it is a part of the structure of a novel synthetic cannabinoid called ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA), which has a similar chemical structure to the controlled synthetic cannabinoid 5F-MDMB-PICA .

Forensic Toxicology

The compound and its derivatives are used in forensic toxicology for the identification and characterization of novel synthetic cannabinoids . The analytical data of these compounds are very useful for forensic, toxicological, and clinical diagnosis .

Pharmacological Research

The compound is used in pharmacological research to study the effects of synthetic cannabinoids on brain function and their psychoactive and intoxicating effects .

Metabolic Characterization

The compound is used in metabolic characterization studies. For example, MAM-2201, a synthetic cannabinoid that includes this compound in its structure, is metabolized by multiple cytochrome P450 enzymes . This information is crucial to predict individual pharmacokinetics and toxicity differences, and to avoid toxic drug-drug interactions .

Drug Abuse Research

The compound is used in drug abuse research. Synthetic cannabinoids, including those that contain this compound, are increasingly found in recreational drug abusers and cases of severe intoxication .

Public Health Research

The compound is used in public health research to study the emergence of new psychoactive substances (NPS) and their impact on global public health .

未来方向

The future of synthetic cannabinoids like 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid lies in the continued research and understanding of their properties, effects, and potential risks . The emergence of new psychoactive substances (NPS) brings great challenges and serious risks to global public health . Therefore, the analytical data of such compounds are very useful for forensic, toxicological, and clinical diagnosis .

属性

IUPAC Name |

1-(5-fluoropentyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLIZXRQZRUDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043085 |

Source

|

| Record name | 5-Fluoro-PB-22 3-carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid | |

CAS RN |

1432794-98-3 |

Source

|

| Record name | 5-Fluoro-PB-22 3-carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid formed in the body?

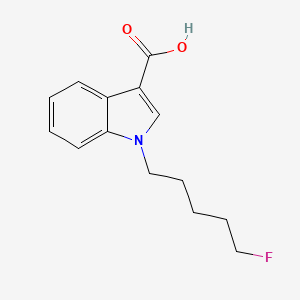

A1: Research using human liver microsomes suggests that 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a major metabolite of the new psychoactive substance 5F-QUPIC (quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate). The study indicates that 5F-QUPIC, characterized by its quinolinol ester structure, primarily undergoes a cleavage reaction when metabolized by cytochrome p450 enzymes in the liver. This cleavage leads to the formation of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)

![5H-[1,4]dioxepino[6,5-b]pyridine](/img/structure/B592913.png)